4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid
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Overview
Description
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid is a complex organic compound with significant applications in various fields of scientific research. It is characterized by the presence of a benzoic acid moiety linked to a piperazine ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected piperidine group. This compound is often used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid typically involves multiple steps, starting with the protection of piperidine with a Boc group The protected piperidine is then reacted with piperazine to form the intermediate compoundCommon reagents used in these reactions include tert-butyl chloroformate for Boc protection and various coupling agents such as EDCI or DCC for the final coupling step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.
Scientific Research Applications
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected piperidine group can be deprotected under acidic conditions, allowing the compound to interact with its target. The piperazine ring provides additional binding sites, enhancing the compound’s affinity and specificity . The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
1-Piperazinecarboxylic acid, 4-(4-piperidinyl)-, 1,1-dimethylethyl ester: This compound shares a similar structure but lacks the benzoic acid moiety, resulting in different reactivity and applications.
4-(1-Boc-4-piperidyl)-1-butanol: This compound has a similar Boc-protected piperidine group but differs in the presence of a butanol moiety instead of the benzoic acid.
Uniqueness
4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid is unique due to its combination of a Boc-protected piperidine group, a piperazine ring, and a benzoic acid moiety. This unique structure provides a versatile platform for various chemical transformations and applications in scientific research .
Properties
Molecular Formula |
C21H31N3O4 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperazin-1-yl]benzoic acid |
InChI |
InChI=1S/C21H31N3O4/c1-21(2,3)28-20(27)24-10-8-18(9-11-24)23-14-12-22(13-15-23)17-6-4-16(5-7-17)19(25)26/h4-7,18H,8-15H2,1-3H3,(H,25,26) |
InChI Key |
RPDDPQFQNPMBME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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